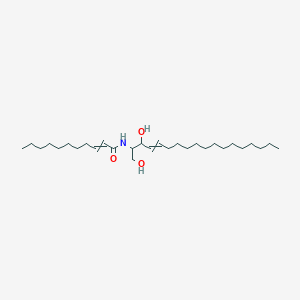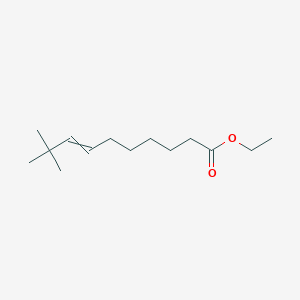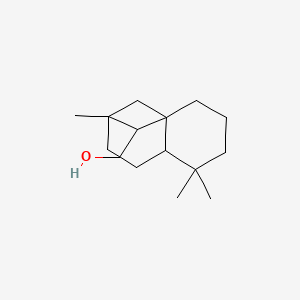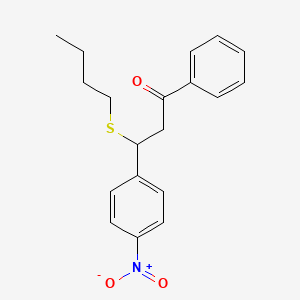
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide is a complex organic compound known for its unique structure and properties. It belongs to the class of ceramides, which are lipid molecules composed of sphingosine and a fatty acid. Ceramides play a crucial role in maintaining the skin barrier and are involved in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide typically involves the reaction of sphingosine with a fatty acid. The process begins with the preparation of sphingosine, which is then reacted with an appropriate fatty acid under specific conditions to form the desired ceramide. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process is designed to be efficient and cost-effective, ensuring the production of high-purity ceramides. Techniques such as chromatography and crystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lipid behavior and interactions.
Biology: The compound is studied for its role in cellular processes and signaling pathways.
Medicine: Research focuses on its potential therapeutic applications, particularly in skin-related conditions and diseases.
Industry: It is used in the formulation of skincare products due to its moisturizing and barrier-enhancing properties.
Wirkmechanismus
The mechanism of action of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide involves its interaction with cellular membranes and signaling pathways. The compound integrates into the lipid bilayer, influencing membrane fluidity and permeability. It also interacts with specific receptors and enzymes, modulating various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,3-Dihydroxyoctadec-4-EN-2-YL)tetracosanamide
- N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide
- N-(1,3-Dihydroxyoctadec-4-EN-2-YL)hexadecanamide
Uniqueness
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide is unique due to its specific fatty acid chain length and unsaturation, which confer distinct physical and chemical properties. These properties influence its behavior in biological systems and its effectiveness in various applications.
Eigenschaften
CAS-Nummer |
798551-16-3 |
|---|---|
Molekularformel |
C29H55NO3 |
Molekulargewicht |
465.8 g/mol |
IUPAC-Name |
N-(1,3-dihydroxyoctadec-4-en-2-yl)undec-2-enamide |
InChI |
InChI=1S/C29H55NO3/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-28(32)27(26-31)30-29(33)25-23-21-19-12-10-8-6-4-2/h22-25,27-28,31-32H,3-21,26H2,1-2H3,(H,30,33) |
InChI-Schlüssel |
QTQWYLBAWSLFMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C=CCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12532665.png)
![[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene](/img/structure/B12532666.png)

![N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide](/img/structure/B12532683.png)


![2,2'-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol](/img/structure/B12532695.png)
![2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde](/img/structure/B12532708.png)

![Benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis-](/img/structure/B12532713.png)

![Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate](/img/structure/B12532727.png)
![9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12532733.png)
![9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline](/img/structure/B12532738.png)
